molecular formula C4H9FO2 B6282154 (2S)-1-fluoro-3-methoxypropan-2-ol CAS No. 2305202-65-5

(2S)-1-fluoro-3-methoxypropan-2-ol

Cat. No.: B6282154
CAS No.: 2305202-65-5
M. Wt: 108.1
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Description

(2S)-1-fluoro-3-methoxypropan-2-ol is an organic compound with the molecular formula C4H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-fluoro-3-methoxypropan-2-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of (2S)-3-methoxypropan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-fluoro-3-methoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of 3-methoxypropanal.

    Reduction: Formation of 3-methoxypropan-2-ol.

    Substitution: Formation of compounds like 1-iodo-3-methoxypropan-2-ol.

Scientific Research Applications

(2S)-1-fluoro-3-methoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-fluoro-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-chloro-3-methoxypropan-2-ol
  • (2S)-1-bromo-3-methoxypropan-2-ol
  • (2S)-1-iodo-3-methoxypropan-2-ol

Uniqueness

(2S)-1-fluoro-3-methoxypropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

CAS No.

2305202-65-5

Molecular Formula

C4H9FO2

Molecular Weight

108.1

Purity

95

Origin of Product

United States

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